2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol
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Overview
Description
2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with amino and methoxyphenoxy groups, as well as a phenol ring substituted with a methylbenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine and phenol derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while reduction of nitro groups may produce amines.
Scientific Research Applications
2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-5-(4-hydroxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol
- 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol
Uniqueness
2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenoxy and methylbenzyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-16-5-3-4-6-17(16)15-31-20-11-12-21(22(29)13-20)24-23(14-27-25(26)28-24)32-19-9-7-18(30-2)8-10-19/h3-14,29H,15H2,1-2H3,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQTZUXFDOUEBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=C(C=C4)OC)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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